Cas no 1713160-35-0 (N,N-Dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine)
![N,N-Dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine structure](https://ja.kuujia.com/scimg/cas/1713160-35-0x500.png)
N,N-Dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine 化学的及び物理的性質
名前と識別子
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- N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine
- N,N-Dimethyl-1-(4-(trifluoromethyl)-pyridin-2-yl)piperidin-4-amine
- N,N-Dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine
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- インチ: 1S/C13H18F3N3/c1-18(2)11-4-7-19(8-5-11)12-9-10(3-6-17-12)13(14,15)16/h3,6,9,11H,4-5,7-8H2,1-2H3
- InChIKey: WEIDFQRNLPRCND-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CN=C(C=1)N1CCC(CC1)N(C)C)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 285
- トポロジー分子極性表面積: 19.4
N,N-Dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM510477-1g |
N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine |
1713160-35-0 | 97% | 1g |
$597 | 2022-09-02 |
N,N-Dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
N,N-Dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amineに関する追加情報
N,N-Dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine and Its Significance in Modern Pharmaceutical Research
N,N-Dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine (CAS No. 1713160-35-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, characterized by its piperidine and pyridine moieties, represents a promising scaffold for the development of novel therapeutic agents. The presence of a trifluoromethyl group in its structure enhances its pharmacological potential, making it a valuable candidate for further investigation.
The molecular structure of N,N-Dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine consists of a piperidine ring substituted with dimethylamino and 4-(trifluoromethyl)pyridine groups. This arrangement not only contributes to its distinct chemical identity but also influences its biological activity. The trifluoromethyl group, in particular, is known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules, thereby enhancing their efficacy and selectivity.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The compound N,N-Dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine has emerged as a key intermediate in the synthesis of molecules that exhibit potent activity against enzymes and receptors involved in metabolic disorders, inflammation, and cancer. Its ability to interact with biological targets in a highly specific manner makes it an attractive candidate for drug discovery efforts.
The synthesis of N,N-Dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this compound efficiently. These synthetic strategies not only highlight the expertise of modern organic chemistry but also underscore the importance of innovative approaches in pharmaceutical research.
One of the most compelling aspects of N,N-Dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine is its potential application in the development of next-generation therapeutics. Recent studies have demonstrated its efficacy in preclinical models as an inhibitor of kinases and other enzymes implicated in signal transduction pathways. The compound's ability to modulate these pathways suggests its utility in treating conditions such as cancer, neurodegenerative diseases, and autoimmune disorders. Furthermore, its structural features may contribute to improved solubility and bioavailability, which are critical factors for successful drug candidates.
The impact of the trifluoromethyl group on the pharmacological properties of N,N-Dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine cannot be overstated. This substituent enhances metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. Additionally, it increases lipophilicity, which can improve membrane permeability and target binding affinity. These characteristics make it an ideal component for designing molecules with prolonged half-lives and enhanced therapeutic effects.
In conclusion, N,N-Dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-am ine (CAS No. 1713160-35 -0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and pharmacological potential position it as a cornerstone in the development of novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in shaping the future of drug discovery and development.
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